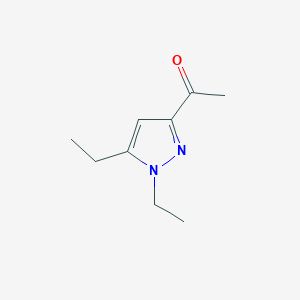
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one is a chemical compound that has been widely used in scientific research. It is a tetrazole derivative that has been synthesized and studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one is not fully understood. However, it has been suggested that it may act on various neurotransmitter systems, including the GABAergic and glutamatergic systems. It may also modulate the activity of ion channels and receptors, leading to its various physiological effects.
Effets Biochimiques Et Physiologiques
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, it has been studied for its effects on synaptic plasticity and may have potential in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one in lab experiments is its high purity and yield. The synthesis method has been optimized for these parameters, making it a reliable source for research studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are many potential future directions for research on 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one. One direction is to further investigate its effects on neurotransmitter systems and ion channels. Another direction is to study its potential as a treatment for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, it may be useful to investigate its potential as an anti-inflammatory and analgesic agent in humans. Overall, 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has many potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one involves the reaction of 5-amino-1,2,3-oxathiazole-4-carboxylic acid with sodium azide and acetic anhydride. The resulting product is then treated with hydrochloric acid to give the final compound. This method has been optimized for high yield and purity and has been used in various research studies.
Applications De Recherche Scientifique
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has been used in various scientific research studies, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as an anti-inflammatory, anticonvulsant, and analgesic agent. It has also been investigated for its effects on neurotransmitter release and synaptic plasticity.
Propriétés
Numéro CAS |
175904-78-6 |
|---|---|
Nom du produit |
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one |
Formule moléculaire |
C4H3N5O2 |
Poids moléculaire |
153.1 g/mol |
Nom IUPAC |
4-(1,2-oxazol-5-yl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C4H3N5O2/c10-4-6-7-8-9(4)3-1-2-5-11-3/h1-2H,(H,6,8,10) |
Clé InChI |
NANVFWLFFSDZOP-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(ON=C1)N2C(=O)N=NN2 |
SMILES |
C1=C(ON=C1)N2C(=O)NN=N2 |
SMILES canonique |
C1=C(ON=C1)N2C(=O)N=NN2 |
Synonymes |
5H-Tetrazol-5-one,1,2-dihydro-1-(5-isoxazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)


